molecular formula C7H4ClN3 B1583968 4-Chloropyrido[2,3-d]pyrimidine CAS No. 28732-79-8

4-Chloropyrido[2,3-d]pyrimidine

Cat. No.: B1583968
CAS No.: 28732-79-8
M. Wt: 165.58 g/mol
InChI Key: HJBCFHXEOPQFGF-UHFFFAOYSA-N
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Description

4-Chloropyrido[2,3-d]pyrimidine is a heterocyclic aromatic organic compound characterized by a pyridine ring fused to a pyrimidine ring, with a chlorine atom at the 4-position. This compound is of interest in various fields of chemistry, biology, and medicine due to its unique structural and chemical properties.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the reaction of 2-aminopyrimidine with chloroacetic acid under acidic conditions[_{{{CITATION{{{_2{Synthesis of new 4-amino-substituted 7-iminopyrido2,3-d ... - Springer.

  • Industrial Production Methods: Large-scale production often involves optimizing reaction conditions to increase yield and purity, such as using catalysts and controlling temperature and pressure.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

  • Substitution: The chlorine atom at the 4-position can be substituted with various nucleophiles, leading to a range of substituted pyrido[2,3-d]pyrimidines.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Various oxidized derivatives depending on the specific oxidizing agent used.

  • Reduction: Amines and other reduced forms.

  • Substitution: A wide range of substituted pyrido[2,3-d]pyrimidines.

Mechanism of Action

Target of Action

4-Chloropyrido[2,3-d]pyrimidine is an emerging scaffold in medicinal chemistry with a broad spectrum of activities . It primarily targets various kinases, including tyrosine kinase, extracellular regulated protein kinases, ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS, and fibroblast growth factor receptors . These targets play crucial roles in controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

The interaction of this compound with its targets results in the inhibition of these kinases . This inhibition disrupts the normal functioning of these enzymes, leading to changes in the cellular processes they regulate. For instance, the inhibition of tyrosine kinases can disrupt signal transduction pathways, leading to the inhibition of cell proliferation and induction of apoptosis .

Biochemical Pathways

This compound affects various biochemical pathways through its interaction with its targets. For example, the inhibition of tyrosine kinases can affect the MAPK/ERK pathway, PI3K/Akt pathway, and JAK/STAT pathway, among others . These pathways are involved in cell proliferation, survival, and differentiation. Therefore, the disruption of these pathways by this compound can lead to the inhibition of cell growth and induction of apoptosis .

Pharmacokinetics

For instance, the compound’s lipophilicity (ClogP value) and molecular weight can influence its absorption and distribution within the body .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of apoptosis . These effects are primarily due to the compound’s interaction with its targets and the subsequent disruption of the biochemical pathways they regulate .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C . Furthermore, the compound’s efficacy can be influenced by the presence of other compounds or substances in the environment that may interact with it or its targets .

Scientific Research Applications

4-Chloropyrido[2,3-d]pyrimidine is utilized in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: The compound is used in the study of biological systems and pathways.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 4-Amino-pyrido[2,3-d]pyrimidine

  • 4-Methyl-pyrido[2,3-d]pyrimidine

  • 4-Bromo-pyrido[2,3-d]pyrimidine

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Properties

IUPAC Name

4-chloropyrido[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3/c8-6-5-2-1-3-9-7(5)11-4-10-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJBCFHXEOPQFGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90340987
Record name 4-Chloropyrido[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28732-79-8
Record name 4-Chloropyrido[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloropyrido[2,3-d]pyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of pyrido[2,3-d]pyrimidin-4-ol (490 mg, 3.33 mMol), triethylamine (4.4 mL, 31.6 mMol), and phosphorous oxychloride (2.8 mL, 30 mMol) was heated at reflux for 2 hours. The mixture was concentrated in-vacuo, and the residue was stripped from methylene chloride (3×50 mL) to remove excess phosphorous oxychloride. The residue was dissolved in ethyl acetate (100 mL), saturated sodium bicarbonate (100 mL) was added carefully, causing vigorous gas evolution, and the mixture was stirred for ten minutes. The layers were separated, the organic phase was washed with saturated sodium bicarbonate (30 mL), water (30 mL), brine (30 mL), dried over sodium sulfate, then concentrated in-vacuo. The residue was purified over silica gel, eluting with 40% ethyl acetate/heptane, to yield 92 mg of a tan solid as product. MS (ES+)=166 (M+H)+. Yield=17%.
Quantity
490 mg
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step One
Yield
17%

Synthesis routes and methods II

Procedure details

A mixture of 17.8 g of Pyrido[2,3-d]pyrimidin4(3H)one and 200 mL of POCl3 was stirred under reflux for one hour. Excess POCl3 was removed under vacuum, and then CH2Cl2, ice, and water were added. A black solid dissolved slowly. The organic layer was then separated, washed with aqueous NaHCO3, and dried over Na2SO4. Solvent was then removed under vacuum to leave a yellow solid, which was recrystallized from toluene/hexane. M.P. 137° dec.
Quantity
17.8 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

The Pyrido[2,3-d]pyrimidin-4-ol (3 g) in POCl3 (45 mL) was stirred at reflux for 3 hours. The excess POCl3 was removed. The residue was added 10 mL of cold water and extracted with EtOAc (2×30 mL). The combined organic layer was washed with brine and dried over sodium sulfate. After removal of solvent, it gave 4-chloropyrido[2,3-d]pyrimidine as yellow solid (0.3 g, 7.6%). 1H NMR (CDCl3, 400 MHz) δ 9.38 (br, 1H), 9.31 (s, 1H), 8.62 (d, 1H), 7.75 (m, 1H).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

The solution of 4-hydroxypyrido[2,3-d]pyrimidine (2.00 g, 13.6 mmol) in POCl3 (40 mL) was refluxed for 2 hours. After cooling, the excess POCl3 was removed under vacuum. The residue was quenched with saturated NaHCO3 and extracted with ethyl acetate (3×100 mL). The organic phase was dried and concentrated. The residue was subject to column chromatography, eluted by hexane/ethyl acetate (1:1) to give 4-chloropyrido[2,3-d]pyrimidine (0.72 g, 32%). 1H NMR (CDCl3, 400 MHz) δ 9.35 (m, 1H), 9.30 (s, 1H), 8.66 (m, 1H), 7.73 (m, 1H). MS (APCI+) [M+H]+166.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

A mixture of 17.8 g of Pyrido[2,3-d]pyrimidin(4(3H)one and 200 mL of POCl3 was stirred under reflux for one hour. Excess POCl3 was removed under vacuum, and then CH2Cl2, ice, and water were added. A black solid dissolved slowly. The organic layer was then separated, washed with aqueous NaHCO3, and dried over Na2SO4. Solvent was then removed under vacuum to leave a yellow solid, which was recrystallized from toluene/hexane. M.P. 137° dec.
Quantity
17.8 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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